molecular formula C10H12N4O B2955345 6-amino-3-(propan-2-yl)-3,4-dihydro-1,2,3-benzotriazin-4-one CAS No. 1573548-31-8

6-amino-3-(propan-2-yl)-3,4-dihydro-1,2,3-benzotriazin-4-one

Cat. No.: B2955345
CAS No.: 1573548-31-8
M. Wt: 204.233
InChI Key: GGAXBSVBKVDWJE-UHFFFAOYSA-N
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Description

6-amino-3-(propan-2-yl)-3,4-dihydro-1,2,3-benzotriazin-4-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound belongs to the class of benzotriazines, which are known for their diverse biological activities and utility in medicinal chemistry.

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body, influencing a range of biological processes .

Mode of Action

The compound’s mode of action involves a region-selective visible light-mediated denitrogenation of 1,2,3-benzotriazin-4(3H)-one, leading to the formation of 3-substituted indolizinones . This is a significant structural motif present in many bioactive molecules and natural products . Notably, the switch from reported nickel catalysis to photocatalysis achieves different reactivity, where photocatalytic denitrogenation and subsequent nitrogen-mediated hydrogen atom transfer lead to the exclusive formation of 3-substituted indolizinones .

Biochemical Pathways

The compound’s interaction with its targets can potentially influence various biochemical pathways, leading to downstream effects .

Pharmacokinetics

These properties would significantly impact the bioavailability of the compound .

Result of Action

The formation of 3-substituted indolizinones could potentially have significant effects at the molecular and cellular levels .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 6-amino-3-isopropylbenzo[d][1,2,3]triazin-4(3H)-one . The compound’s photocatalytic reaction is compatible with activated terminal alkenes and cyclic α,β-unsaturated esters and ketones, and it has broad functional group tolerance for N-substitution of 1,2,3-benzotriazin-4(3H)-one .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-3-(propan-2-yl)-3,4-dihydro-1,2,3-benzotriazin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1,2,4-triazine with isopropylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is isolated through crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

6-amino-3-(propan-2-yl)-3,4-dihydro-1,2,3-benzotriazin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzotriazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzotriazines, which can be further functionalized for specific applications.

Scientific Research Applications

6-amino-3-(propan-2-yl)-3,4-dihydro-1,2,3-benzotriazin-4-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a lead compound for the development of new pharmaceuticals.

    Industry: The compound is used in the development of novel materials with specific properties, such as corrosion inhibitors and dyes.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-1,2,4-triazine
  • 6-amino-1,2,3-benzotriazine
  • 3-(propan-2-yl)-1,2,4-triazine

Uniqueness

6-amino-3-(propan-2-yl)-3,4-dihydro-1,2,3-benzotriazin-4-one is unique due to its specific substitution pattern and the presence of both amino and isopropyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

6-amino-3-propan-2-yl-1,2,3-benzotriazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c1-6(2)14-10(15)8-5-7(11)3-4-9(8)12-13-14/h3-6H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGAXBSVBKVDWJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C2=C(C=CC(=C2)N)N=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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